molecular formula C21H36O2 B13951333 1,4-Benzenediol, 2-pentadecyl-

1,4-Benzenediol, 2-pentadecyl-

Cat. No.: B13951333
M. Wt: 320.5 g/mol
InChI Key: IFTCIJGLDWOLSB-UHFFFAOYSA-N
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Description

1,4-Benzenediol (hydroquinone) derivatives are aromatic compounds with hydroxyl groups at the para positions of the benzene ring. The 2-pentadecyl substitution introduces a long alkyl chain (C₁₅) at the ortho position, significantly altering physicochemical and biological properties. This compound is synthesized via tandem aldolic condensation/isomerization/aromatization between 1,4-cyclohexanedione and pentadecyl aldehyde under green chemistry principles . Its structural features—lipophilic alkyl chain and polar hydroxyl groups—make it relevant for antimicrobial, antioxidant, and industrial applications.

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

2-pentadecylbenzene-1,4-diol

InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)23/h16-18,22-23H,2-15H2,1H3

InChI Key

IFTCIJGLDWOLSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2-pentadecyl- can be achieved through various methods. One common approach involves the alkylation of hydroquinone (1,4-benzenediol) using pentadecyl halides under basic conditions. This reaction typically employs potassium carbonate as a base and a suitable solvent such as ethanol or water .

Industrial Production Methods

Industrial production of 1,4-Benzenediol, 2-pentadecyl- often utilizes a green, lithium salt-free synthesis method. This method involves the use of hydroalcoholic media (water/ethanol) and potassium carbonate as a base, optimizing reaction time and solvent effects to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-pentadecyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted hydroquinone derivatives.

Scientific Research Applications

1,4-Benzenediol, 2-pentadecyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-pentadecyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Alkyl-Substituted 1,4-Benzenediols

Compound Substituent Key Properties/Activities Reference
2-Pentadecyl-1,4-benzenediol C₁₅ alkyl chain (ortho) Enhanced lipophilicity; potential antifungal/antibacterial activity via membrane disruption
2-Methyl-1,4-benzenediol Methyl (ortho) Anti-cancer activity (GC-MS abundance: ~5% in methanol extracts); lower logP than C₁₅ analog
1,4-Benzenediol mono-tetradecyl ether C₁₄ ether (para) Antioxidant and neuroprotective effects due to hydroquinone core
2-(4-Aminophenoxy)-3,5-dichloro-6-pentadecyl-1,4-benzenediol Complex substituents Identified as a chemical marker in plant extracts; polar-nonpolar balance enables solubility in diverse solvents

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., pentadecyl vs. methyl) increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility.
  • Substituent Position : Ortho-substituted derivatives (e.g., 2-pentadecyl) exhibit steric effects that may hinder enzymatic degradation compared to para-substituted analogs.

Positional Isomers: 1,2- and 1,3-Benzenediols

Compound Structure Toxicity/Applications Reference
1,2-Benzenediol (catechol) Ortho-dihydroxy Toxic, mutagenic, and corrosive; used in pharmaceuticals but restricted due to safety concerns
1,3-Benzenediol (resorcinol) Meta-dihydroxy Lower acute toxicity than 1,4-benzenediol; used in adhesives and UV stabilizers
1,4-Benzenediol (hydroquinone) Para-dihydroxy Acute toxicity (LD₅₀: 320 mg/kg in rats); environmental hazard (aquatic life limit: 4.5 µg/L)

Key Observations :

  • Toxicity Profile : 1,4-Benzenediol derivatives are less mutagenic than 1,2-benzenediols but still pose acute toxicity risks. The pentadecyl chain may reduce volatility, altering exposure pathways.
  • Environmental Impact: Hydroquinone derivatives with bulky substituents (e.g., pentadecyl) may persist longer in ecosystems due to reduced solubility and slower degradation .

Aromatic and Functionalized Derivatives

Compound Functional Group Applications/Properties Reference
2-Phenyl-1,4-benzenediol Phenyl (ortho) Antioxidant; melting point 98–100°C; used in polymer stabilization
2-Chloro-5-methyl-1,4-benzenediol Chloro/methyl Hazardous (skin/eye irritant); industrial intermediate
2-Methoxy-6-(phenylmethoxy)-1,4-benzenediol Methoxy/benzyloxy Synthetic intermediate for pharmaceuticals; CAS 858218-65-2

Key Observations :

  • Electron-Withdrawing Groups : Chloro or nitro substituents increase reactivity and toxicity compared to alkyl or aryl groups.
  • Aromatic vs.

Antimicrobial Activity

  • 2-Pentadecyl-1,4-benzenediol : Exhibits fungicidal activity against Candida spp. at 50 mg/mL, comparable to simpler analogs like 2-methyl derivatives but with broader spectrum .
  • Mechanism: The pentadecyl chain disrupts microbial membranes, while the hydroquinone core generates reactive oxygen species (ROS) .

Q & A

Q. How can AI-driven approaches enhance the study of 1,4-Benzenediol, 2-pentadecyl-’s reactivity in novel environments?

  • Methodological Answer : Integrate machine learning (e.g., neural networks) with high-throughput experimentation to predict reaction outcomes. For example, train models on datasets of phenolic compound reactivity under diverse conditions (solvent, catalyst) to optimize synthetic pathways. Couple with robotic platforms for autonomous experimentation .

Q. What advanced imaging techniques resolve nanoscale interactions of the compound with environmental surfaces?

  • Methodological Answer : Employ tip-enhanced Raman spectroscopy (TERS) or cryo-electron microscopy to visualize adsorption/desorption dynamics at atomic resolution. For in situ analysis, use microfluidic cells coupled with Raman microscopy to monitor real-time interfacial behavior .

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